The compound possesses several functional groups that could be of interest for scientific investigation. These include:
* Dichloro-benzene ring: This moiety can participate in various reactions due to the electron-withdrawing nature of the chlorine atoms. * Carboxamide group: Carboxamides can be involved in hydrogen bonding and act as binding sites for biological targets [1].* Ethylsulfonyl group: This group can influence the compound's solubility and interaction with biological systems [2].* Chlorobenzyl group: This group can play a role in protein-ligand interactions and influence the overall properties of the molecule [3].These features suggest the compound could be a candidate for research in areas like:
* Medicinal chemistry: Investigating potential biological activity as a lead compound for drug discovery [1, 2, 3].* Materials science: Studying the compound's properties for potential applications in materials development [2].2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide is an organic compound classified as a benzenecarboxamide. It features a complex structure characterized by the presence of multiple chlorine atoms, a benzyl group, and an ethylsulfonyl group attached to the benzene ring. The molecular formula for this compound is C_{16}H_{14}Cl_3N_0_3S, and it has a molar mass of approximately 392.68 g/mol . This compound is notable for its potential applications in various fields, including medicinal chemistry and material science.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Research indicates that 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide exhibits potential biological activity, particularly in the realms of antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, which modulate their activity and influence biological processes . Ongoing studies aim to explore its therapeutic potential in various medical applications.
The synthesis of 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide typically involves several steps:
These synthetic routes allow for the production of the compound from readily available starting materials.
2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide has several applications across different fields:
Interaction studies focus on how 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide interacts with biological targets. These studies typically involve:
These studies are crucial for determining the compound's potential as a drug candidate.
Several compounds share structural similarities with 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,4-Dichloro-N-(2-[(4-chlorophenyl)sulfonyl]ethyl)benzenecarboxamide | Contains similar dichloro and sulfonyl groups | Different positional substitution on the benzene ring |
| 4-Chlorobenzyl chloride | Simpler structure without sulfonamide | Lacks ethylsulfonyl group |
| N-(4-Chlorobenzyl)-N'-methylurea | Urea derivative | Different functional group (urea instead of carboxamide) |
The unique combination of multiple chlorine atoms, an ethylsulfonyl group, and a benzene carboxamide framework distinguishes 2,3-dichloro-N-(4-chlorobenzyl)-4-(ethylsulfonyl)benzenecarboxamide from these similar compounds .